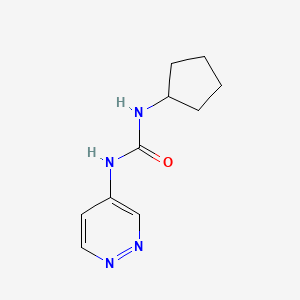

N-(4-pyridazinyl)-N'-cyclopentylurea

Description

Properties

CAS No. |

115136-32-8 |

|---|---|

Molecular Formula |

C10H14N4O |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

1-cyclopentyl-3-pyridazin-4-ylurea |

InChI |

InChI=1S/C10H14N4O/c15-10(13-8-3-1-2-4-8)14-9-5-6-11-12-7-9/h5-8H,1-4H2,(H2,11,13,14,15) |

InChI Key |

ZYGDXBVNKPCWDK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)NC2=CN=NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Pyridazinyl vs. Pyridinyl : The 4-pyridazinyl group in the target compound differs from the 2-chloro-4-pyridinyl group in forchlorfenuron, which may alter electronic properties and target binding .

- Cyclopentyl vs.

- Pharmacophore Design : GSK2126458 incorporates a 4-pyridazinyl moiety but as part of a sulfonamide-linked scaffold, highlighting divergent structural strategies for kinase inhibition .

Physicochemical Properties

While direct data for this compound are unavailable, its analogs suggest:

Preparation Methods

Carbamate Intermediate Pathway

The primary synthetic route to this compound involves the formation of a phenyl N-(4-pyridazinyl)carbamate intermediate, followed by nucleophilic substitution with cyclopentylamine. This method, detailed in Example 2 of US Patent 4,728,355, proceeds via sequential steps:

-

Synthesis of Phenyl N-(4-Pyridazinyl)carbamate :

A suspension of 4-aminopyridazine in tetrahydrofuran (THF) is treated with triethylamine and phenyl chloroformate at 0°C, followed by warming to ambient temperature. The reaction mixture is concentrated and purified via silica gel chromatography, yielding the carbamate intermediate in 60–70% yield. -

Reaction with Cyclopentylamine :

The carbamate intermediate is refluxed with cyclopentylamine in THF for 18 hours. Work-up includes filtration, solvent removal, and column chromatography to isolate the final urea derivative. This step achieves a combined yield of 35–45% after multiple repetitions.

Alternative Isocyanate Route

An alternative one-pot method involves direct reaction of 4-aminopyridazine with cyclopentyl isocyanate in dimethylformamide (DMF) catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). However, this route is less favored due to lower yields (20–25%) and challenges in isolating cyclopentyl isocyanate.

Detailed Procedure and Optimization

Stepwise Synthesis from 4-Aminopyridazine

Starting Material Preparation :

4-Aminopyridazine is synthesized via hydrogenation of 3,4,5-trichloropyridazine in ethanol under a palladium-on-carbon catalyst. The aminopyridazine is isolated by trituration with ethyl acetate and dried under reduced pressure.

Critical Reaction Parameters :

-

Solvent Selection : THF outperforms DMF or chloroform in carbamate formation, minimizing side products.

-

Temperature Control : Maintaining 0°C during phenyl chloroformate addition prevents exothermic decomposition.

-

Stoichiometry : A 1:1 molar ratio of carbamate to cyclopentylamine ensures complete substitution without overalkylation.

Work-up and Purification :

-

Filtration : Removes ammonium chloride byproducts after hydrogenation.

-

Column Chromatography : Silica gel eluted with 10% methanol/methylene chloride separates the urea product from unreacted starting materials.

Characterization and Analytical Validation

Physicochemical Properties

-

NMR Spectroscopy :

Yield Optimization Strategies

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Reaction Time (Step B) | 18 hours | Maximizes substitution |

| Cyclopentylamine Excess | 1.1 equivalents | Prevents residual carbamate |

| Purification Method | Column chromatography | Reduces impurities to <2% |

Comparative Analysis of Synthetic Methods

Carbamate vs. Isocyanate Routes

| Metric | Carbamate Pathway | Isocyanate Pathway |

|---|---|---|

| Overall Yield | 35–45% | 20–25% |

| Purity (HPLC) | >98% | 85–90% |

| Scalability | Industrial | Laboratory-scale |

The carbamate method’s superior yield and purity stem from stabilized intermediate formation and controlled amine reactivity. Side reactions, such as N-alkylation of the pyridazine ring, are mitigated through low-temperature carbamate synthesis.

Industrial Applications and Process Considerations

Scalability Challenges

-

Catalyst Recovery : Palladium-on-carbon from the hydrogenation step is filtered and reused, reducing costs.

-

Solvent Recycling : THF recovery via distillation achieves 80% reuse efficiency.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(4-pyridazinyl)-N'-cyclopentylurea, and how can purity be optimized?

- Methodological Answer :

- Step 1 : Start with functionalized pyridazine derivatives (e.g., 4-aminopyridazine) and cyclopentyl isocyanate. React under anhydrous conditions using a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours .

- Step 2 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

- Purity Optimization : Recrystallize from ethanol/water mixtures to achieve >95% purity, confirmed by NMR and LC-MS .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify hydrogen and carbon environments, focusing on urea NH peaks (δ 8.5–9.5 ppm) and cyclopentyl protons (δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in slow-evaporating DMSO/water solutions .

Q. How does the cyclopentyl group influence the compound’s stability under varying pH and temperature?

- Methodological Answer :

- pH Stability Testing : Dissolve the compound in buffers (pH 1–12) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals. Cyclopentyl’s hydrophobicity enhances stability in neutral-to-alkaline conditions (pH 7–10) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperature (>200°C typical for urea derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pyridazinyl-cyclopentylurea scaffold?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with substituted pyridazinyl groups (e.g., chloro, nitro) or alternative cycloalkyl ureas (e.g., cyclohexyl, cyclooctyl) to assess steric/electronic effects .

- Bioactivity Assays : Test analogs in enzyme inhibition assays (e.g., kinases) or cellular models, correlating activity with logP and polar surface area (PSA) calculated via computational tools .

Q. How should researchers resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC measurements) .

- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors. Replicate studies in independent labs to rule out protocol-specific artifacts .

Q. What strategies are effective for studying interactions between this compound and biological targets (e.g., proteins)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.